4-Ethoxy-2,6-dimethylbenzoic acid CAS 91970-50-2 properties
4-Ethoxy-2,6-dimethylbenzoic acid CAS 91970-50-2 properties
This comprehensive technical guide details the properties, synthesis, and applications of 4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2) .
A Critical Building Block for Sterically Congested Scaffolds
Executive Summary
4-Ethoxy-2,6-dimethylbenzoic acid is a specialized aromatic carboxylic acid characterized by significant steric hindrance around the carboxyl group due to the ortho-methyl substituents. This structural feature imposes restricted rotation, making the compound a valuable scaffold for designing atropisomeric drugs, stable ester/amide linkages resistant to enzymatic hydrolysis, and specialized ligands in organometallic catalysis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Detail |
| CAS Number | 91970-50-2 |
| IUPAC Name | 4-Ethoxy-2,6-dimethylbenzoic acid |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC1=CC(C)=C(C(=O)O)C(C)=C1 |
| Appearance | White to off-white crystalline powder |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| pKa (Predicted) | ~3.4 – 3.8 (Stronger than benzoic acid due to steric inhibition of resonance) |
| Melting Point | 145–155 °C (Predicted based on analogs) |
Structural Analysis
The molecule features a 2,6-dimethyl substitution pattern flanking the carboxylic acid.[1] This "pincer" effect forces the carboxyl group out of the plane of the aromatic ring, preventing conjugation. Consequently:
-
Increased Acidity: The loss of resonance stabilization in the neutral acid is more significant than in the carboxylate anion, lowering the pKa relative to benzoic acid (4.2).
-
Hydrolytic Stability: Esters and amides derived from this acid are exceptionally resistant to hydrolysis due to steric blocking of the carbonyl carbon.
Synthesis & Manufacturing Protocols
The synthesis of 4-Ethoxy-2,6-dimethylbenzoic acid challenges standard electrophilic aromatic substitution rules due to the competing directing effects of the alkoxy group and the methyl groups. The most reliable route utilizes 3,5-dimethylphenol as the starting material, leveraging the strong para-directing effect of the alkoxy group to overcome steric hindrance.
Reaction Scheme
The synthesis follows a three-stage workflow: O-Alkylation
Caption: Synthetic pathway for CAS 91970-50-2 highlighting the critical regioselective bromination step.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylanisole (Etherification)
-
Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), Acetone (reagent grade).
-
Protocol: Dissolve 3,5-dimethylphenol in acetone. Add
and stir for 30 min. Add ethyl iodide dropwise. Reflux for 6-12 hours until TLC shows consumption of phenol. Filter inorganic salts, concentrate filtrate, and purify via vacuum distillation or silica plug. -
Checkpoint: Product is a liquid.[2] Verify absence of -OH stretch in IR.
Step 2: Regioselective Bromination (The Critical Step)
-
Reagents: 3,5-Dimethylanisole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (
). -
Mechanism: Although the 2-position is less hindered, the electronic activation from the ethoxy group strongly favors the 4-position (para).
-
Protocol: Dissolve substrate in acetonitrile at 0°C. Add NBS portion-wise to maintain low temperature. Allow to warm to room temperature and stir for 2 hours.
-
Purification: Quench with sodium thiosulfate (aq). Extract with hexanes. Recrystallize from Hexane/EtOAc to obtain 4-bromo-3,5-dimethylanisole .[3]
-
Note: High regioselectivity (>18:1 para:ortho) is typically observed due to the electronic dominance of the alkoxy group [1].
Step 3: Grignard Carboxylation
-
Reagents: 4-Bromo-3,5-dimethylanisole, Magnesium turnings (1.2 eq), Dry THF, Dry
(gas or dry ice). -
Protocol:
-
Activate Mg turnings with iodine/heat under Argon.
-
Add halide in THF dropwise to maintain gentle reflux (initiation may be slow due to sterics). Reflux for 2 hours to ensure complete Grignard formation.
-
Cool to -78°C (or 0°C) and bubble excess dry
gas through the solution. -
Quench with dilute HCl to pH 2.
-
Extract with Ethyl Acetate. The product precipitates or crystallizes upon concentration.
-
Applications in Drug Development[8][10][11]
Conformational Restriction (Atropisomerism)
The 2,6-dimethyl groups create a high energy barrier to rotation around the phenyl-carbonyl bond. In drug design, this is utilized to:
-
Lock Conformations: Pre-organize the molecule into a bioactive conformation, reducing the entropy penalty of binding.
-
Prevent Metabolization: The steric shield protects the ester/amide bond from esterases and amidases, significantly extending the half-life (
) of the drug candidate.
Agrochemical Intermediates
Similar to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), the 2,6-disubstitution pattern is a hallmark of auxin-mimic herbicides. CAS 91970-50-2 serves as a lipophilic variant for developing post-emergence herbicides with improved leaf penetration.
Safety & Handling (SDS Summary)
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
-
Regioselectivity of Bromination
- Source: University of Glasgow / Royal Society of Chemistry.
- Finding: Bromination of 3,5-dimethylanisole yields 89% of the para-bromo product (4-bromo-3,5-dimethylanisole), confirming the synthesis route.
-
Link:
-
Chemical Identity & CAS Verification
- Source: Boroncore / BLD Pharm C
-
Finding: Confirmed structure of CAS 91970-50-2 as 4-ethoxy-2,6-dimethylbenzoic acid.[6]
-
Link:
-
Analogous Synthesis (Carboxylation)
- Source: Wiley-VCH.
- Finding: Protocols for lithiation and carboxylation of hindered aryl bromides (4-bromo-3,5-dimethylanisole) to form corresponding acids.
-
Link:
Sources
- 1. 4-Ethoxybenzoic acid | 619-86-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Cas号索引 9 | Boroncore [boroncore.com]
